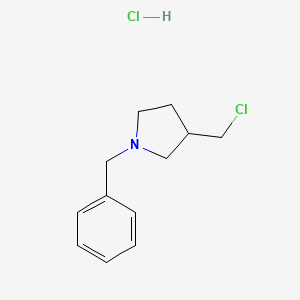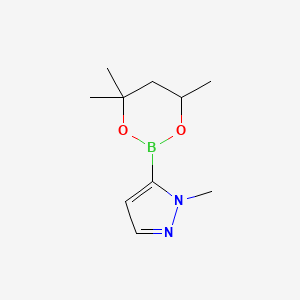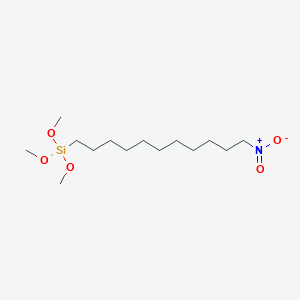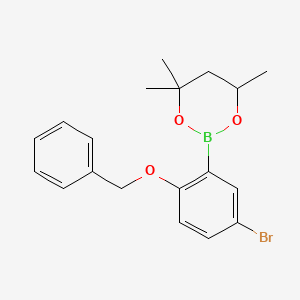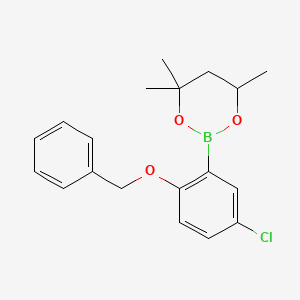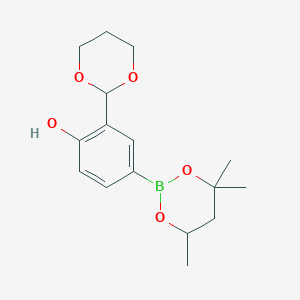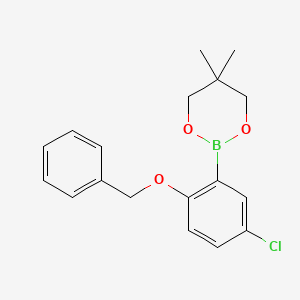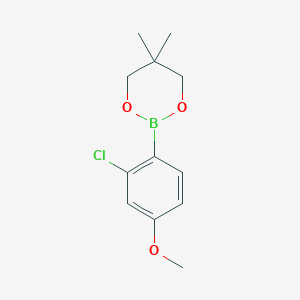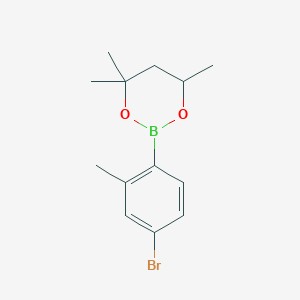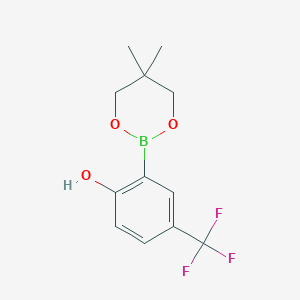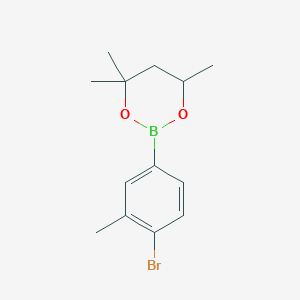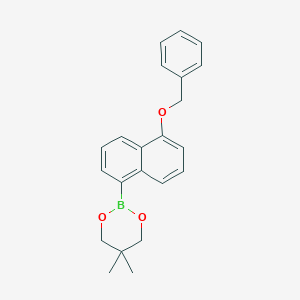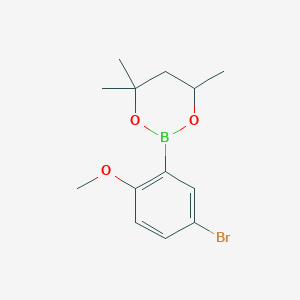
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a boron atom within a dioxaborinane ring, which is substituted with a brominated methoxyphenyl group. The presence of the boron atom makes it particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Dioxaborinane Ring: This step involves the reaction of a boronic acid or boronic ester with a diol. For instance, trimethyl borate can react with ethylene glycol under acidic conditions to form the dioxaborinane ring.
Introduction of the Brominated Methoxyphenyl Group: The brominated methoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction. This involves the reaction of a brominated aryl halide with the dioxaborinane intermediate in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the 5-bromo-2-methoxyphenyl group can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Cross-Coupling Reactions: The boron atom in the dioxaborinane ring makes this compound an excellent candidate for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while the boron atom can participate in reduction reactions to form borohydrides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products
Aryl-Aryl Coupled Products: From Suzuki-Miyaura reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Oxidized Methoxyphenyl Derivatives: From oxidation reactions.
科学研究应用
Chemistry
In organic synthesis, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is used as a building block for the construction of complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for synthesizing biaryl compounds, which are common in pharmaceuticals and materials science.
Biology and Medicine
This compound can be used to synthesize biologically active molecules, including potential drug candidates. The presence of the methoxyphenyl group can enhance the compound’s ability to interact with biological targets, making it useful in medicinal chemistry for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism by which 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects typically involves the formation of reactive intermediates during cross-coupling reactions. The boron atom in the dioxaborinane ring facilitates the transfer of the aryl group to the palladium catalyst, which then undergoes reductive elimination to form the final coupled product. The methoxy group can also participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.
2-Methoxyphenylboronic Acid: Similar structure but lacks the bromine atom and dioxaborinane ring.
4,4,6-Trimethyl-1,3,2-dioxaborinane: Lacks the brominated methoxyphenyl group.
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to the combination of the brominated methoxyphenyl group and the dioxaborinane ring. This structure provides a balance of reactivity and stability, making it particularly useful in a wide range of chemical reactions and applications.
属性
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-9-8-13(2,3)18-14(17-9)11-7-10(15)5-6-12(11)16-4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAKPVPQMLSJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
